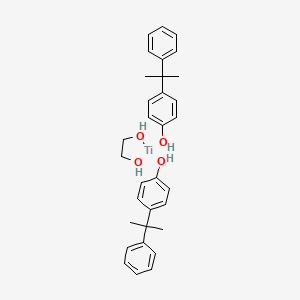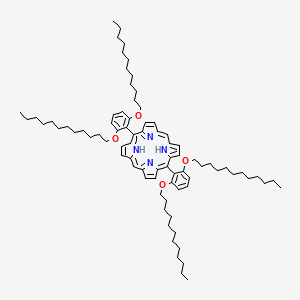
Di(p-cumylphenyl)ethylene titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(p-cumylphenyl)ethylene titanate is a titanate compound known for its unique chemical properties and applications in various fields. It is a complex organotitanium compound that has garnered attention due to its potential uses in industrial and scientific research. The compound’s structure includes ethylene and cumylphenyl groups bonded to titanium, which imparts specific reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl)ethylene titanate typically involves the reaction of titanium tetrachloride with cumylphenyl ethylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di(p-cumylphenyl)ethylene titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanate to lower oxidation states of titanium.
Substitution: The ethylene and cumylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of substituted titanate compounds.
Aplicaciones Científicas De Investigación
Di(p-cumylphenyl)ethylene titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Di(p-cumylphenyl)ethylene titanate exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, facilitating catalytic reactions and enhancing reactivity. The ethylene and cumylphenyl groups contribute to the compound’s stability and functionality, allowing it to participate in diverse chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Di(dioctylpyrophosphato)ethylene titanate
- Bis(ethylhexyldiphosphato)ethanediolato titanate
- Titanate coupling agents such as KR-238S and HY-311
Uniqueness
Di(p-cumylphenyl)ethylene titanate stands out due to its specific structural features and reactivity. The presence of cumylphenyl groups provides unique steric and electronic properties, making it suitable for specialized applications in catalysis and material science. Compared to other titanate compounds, it offers distinct advantages in terms of stability and versatility.
Propiedades
| 68443-38-9 | |
Fórmula molecular |
C32H38O4Ti |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
ethane-1,2-diol;4-(2-phenylpropan-2-yl)phenol;titanium |
InChI |
InChI=1S/2C15H16O.C2H6O2.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2-4;/h2*3-11,16H,1-2H3;3-4H,1-2H2; |
Clave InChI |
QZMHNYKGYDRTFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(CO)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)

![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
